molecular formula C24H23ClN2O5S B6560622 5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-94-0

5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560622
CAS No.: 946335-94-0
M. Wt: 487.0 g/mol
InChI Key: ILSZNXDHKGWRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring:

  • A 5-chloro-2-methoxybenzamide core.
  • A tetrahydroquinoline scaffold substituted at position 1 with a 4-methoxybenzenesulfonyl group.
  • A sulfonamide linkage integrating the tetrahydroquinoline and benzenesulfonyl moieties.

This structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from simpler sulfonamide or benzamide derivatives.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27-13-3-4-16-14-18(6-11-22(16)27)26-24(28)21-15-17(25)5-12-23(21)32-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSZNXDHKGWRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Sulfonamide-Benzamide Derivatives

Compound 15a (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide)
  • Structural Differences: Lacks the tetrahydroquinoline moiety; sulfonamide is attached to a pyridin-2-yl-substituted phenyl group.
  • Activity : Potent α-amylase (44.36% inhibition) and α-glucosidase inhibitor (anti-diabetic) .
  • Key Contrast: The absence of the tetrahydroquinoline ring likely reduces lipophilicity and membrane permeability compared to the target compound.
Compound 15b (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-3-ylsulfamoyl)Phenyl)Benzamide)
  • Structural Differences : Pyridin-3-yl substitution on the sulfonamide.
  • Activity : Acetylcholinesterase inhibition (anti-Alzheimer’s) .
  • Key Contrast: The pyridine orientation alters electronic properties, affecting target selectivity versus the tetrahydroquinoline-based compound.

Triazine-Linked Sulfamoyl Benzamides (Compounds 51–55)

  • Structural Features :
    • Benzamides with sulfamoyl groups linked to 1,2,4-triazine rings (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl substituents) .
    • Example: Compound 51 (3-fluorophenyl-triazine) has a melting point of 266–268°C and distinct IR/NMR profiles.
  • Key Differences: Triazine rings introduce planar geometry, contrasting with the non-planar tetrahydroquinoline in the target compound. Higher polarity due to triazine may reduce blood-brain barrier penetration compared to the target’s bicyclic structure.

Tetrahydroquinoline Analogues

5-Chloro-2-Methoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (MFCD08938073)
  • Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a methyl-oxo substituent at position 1.

Heterocyclic Sulfonamides

Compound 46 (Sulfonamide-Derived Benzamide with Naphthalene and Thiophene)
  • Structural Features : Incorporates naphthalenyloxy and thiophene groups.
  • Synthesis : Derived from sulfonamide intermediates via late-stage functionalization .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Key Physicochemical Property
Target Compound Benzamide + Tetrahydroquinoline 4-Methoxybenzenesulfonyl at position 1 Not explicitly reported (inferred enzyme inhibition) High rigidity, moderate lipophilicity
15a Benzamide + Phenylsulfonamide Pyridin-2-yl α-Amylase/α-glucosidase inhibition (anti-diabetic) Polar, lower logP
15b Benzamide + Phenylsulfonamide Pyridin-3-yl Acetylcholinesterase inhibition (anti-Alzheimer’s) Similar polarity to 15a
Compound 51 Benzamide + Triazine 3-Fluorophenyl Not reported High melting point (266–268°C)
MFCD08938073 Benzamide + Tetrahydroquinoline 1-Methyl-2-oxo Not reported Reduced enzyme-binding potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.